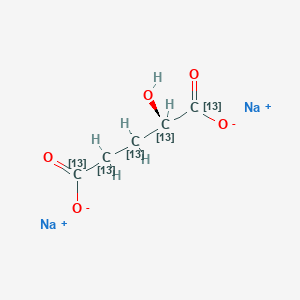

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 is a stable isotope-labeled compound. It is a derivative of (2R)-2-Hydroxyglutaric Acid, where five carbon atoms are replaced with the carbon-13 isotope. This compound is used in various scientific research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 typically involves the incorporation of carbon-13 labeled precursors into the (2R)-2-Hydroxyglutaric Acid structure. The process may include the following steps:

Starting Material: The synthesis begins with a carbon-13 labeled precursor, such as carbon-13 labeled glucose.

Enzymatic Conversion: The precursor undergoes enzymatic conversion to produce carbon-13 labeled (2R)-2-Hydroxyglutaric Acid.

Salt Formation: The labeled acid is then neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms that can incorporate carbon-13 into their metabolic pathways. The product is then extracted, purified, and converted into the disodium salt form.

化学反应分析

Types of Reactions

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 2-oxoglutaric acid.

Reduction: The carboxyl groups can be reduced to form 2-hydroxyglutaric acid derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various reagents, including halogenating agents and nucleophiles, can be used for substitution reactions.

Major Products

Oxidation: 2-Oxoglutaric acid.

Reduction: 2-Hydroxyglutaric acid derivatives.

Substitution: Various substituted glutaric acid derivatives.

科学研究应用

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 is widely used in scientific research, including:

Metabolic Studies: It is used to trace metabolic pathways and study the metabolism of 2-hydroxyglutaric acid in biological systems.

NMR Spectroscopy: The carbon-13 label makes it useful in NMR spectroscopy for studying molecular structures and dynamics.

Medical Research: It is used to investigate the role of 2-hydroxyglutaric acid in diseases such as cancer and metabolic disorders.

Industrial Applications: It is used in the production of labeled compounds for various industrial applications.

作用机制

The mechanism of action of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 involves its incorporation into metabolic pathways where it can act as a substrate or inhibitor of specific enzymes. The carbon-13 label allows researchers to track its movement and interactions within biological systems. It can affect molecular targets such as enzymes involved in the tricarboxylic acid cycle and other metabolic pathways.

相似化合物的比较

Similar Compounds

(2S)-2-Hydroxyglutaric Acid Disodium Salt-13C5: The enantiomer of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5.

2-Oxoglutaric Acid Disodium Salt-13C5: An oxidized form of 2-hydroxyglutaric acid.

(2R)-2-Hydroxyglutaric Acid Disodium Salt: The non-labeled version of the compound.

Uniqueness

This compound is unique due to its carbon-13 labeling, which allows for detailed metabolic and structural studies using NMR spectroscopy. This labeling provides a distinct advantage in tracing and analyzing metabolic pathways compared to non-labeled or differently labeled compounds.

生物活性

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5, often referred to as D-2-Hydroxyglutarate (D-2-HG), is a significant oncometabolite primarily associated with mutations in isocitrate dehydrogenase 1 (IDH1) and IDH2. This compound has garnered attention due to its biological activities that influence various cellular processes, particularly in the context of cancer metabolism and neurological disorders.

Chemical Structure and Properties

- Chemical Name : (2R)-2-Hydroxypentanedioic acid disodium salt

- Molecular Formula : C5H6Na2O5

- Molecular Weight : 197.04 g/mol

- CAS Number : 1648909-80-1

Oncometabolite Characteristics

D-2-HG is produced in elevated amounts in various malignancies due to mutations in IDH enzymes, leading to significant metabolic alterations. The accumulation of D-2-HG has been linked to several biological effects:

- Inhibition of Alpha-Ketoglutarate-Dependent Enzymes : D-2-HG acts as a competitive inhibitor of various α-ketoglutarate-dependent dioxygenases, which are crucial for cellular processes such as DNA demethylation and histone modification. This inhibition can lead to altered gene expression patterns that favor tumorigenesis .

- Activation of mTOR Signaling Pathway : Studies have shown that D-2-HG can activate the mechanistic target of rapamycin (mTOR) signaling pathway, which plays a vital role in cell growth and proliferation. This activation occurs through the inhibition of KDM4A, a histone demethylase, in murine embryonic fibroblasts .

- NF-κB Activation : D-2-HG has been identified as an activator of the NF-κB signaling pathway, particularly in bone marrow stromal cells. This activation contributes to a tumor-promoting microenvironment, especially in acute myeloid leukemia (AML) .

- Calcineurin Phosphatase Inhibition : Recent findings indicate that D-2-HG selectively inhibits calcineurin phosphatase activity, which is essential for the dephosphorylation of nuclear factor of activated T-cells (NFAT). This inhibition results in decreased IL-2 transcription in stimulated lymphocytes, potentially impacting immune responses .

Neurological Disorders

D-2-hydroxyglutaric acidurias (D-2-HGA) represent a group of rare metabolic disorders characterized by elevated levels of D-2-HG due to enzymatic deficiencies. These disorders are associated with neurological impairments and have been documented since the first cases were reported in the 1980s. The biochemical hallmark involves the accumulation of D-2-HG in body fluids, leading to various clinical manifestations .

Cancer Research

The role of D-2-HG in cancer has been extensively studied, particularly concerning gliomas where IDH mutations are prevalent. Elevated levels of D-2-HG have been correlated with poor prognosis due to their effects on tumor microenvironment and immune evasion mechanisms .

Research Findings and Case Studies

属性

IUPAC Name |

disodium;(2R)-2-hydroxy(1,2,3,4,5-13C5)pentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHFTEDSQFPDPP-JVBXKYRZSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2][13C](=O)[O-])[13C@H]([13C](=O)[O-])O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Na2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。